molecular formula C7H18N4O5S B3101498 4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate (salt) CAS No. 1394042-87-5

4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate (salt)

Cat. No.: B3101498
CAS No.: 1394042-87-5
M. Wt: 270.31 g/mol
InChI Key: TVGBXCTZGSRQPI-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate is a guanidine-derived compound featuring a piperazine backbone substituted with a hydroxyethyl group and a carboximidamide moiety, stabilized as a sulfate salt.

Properties

IUPAC Name

4-(2-hydroxyethyl)piperazine-1-carboximidamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O.H2O4S/c8-7(9)11-3-1-10(2-4-11)5-6-12;1-5(2,3)4/h12H,1-6H2,(H3,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGBXCTZGSRQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28457-23-0
Record name 1-Piperazinecarboximidamide, 4-(2-hydroxyethyl)-, sulfate (2:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28457-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate (salt) typically involves the reaction of piperazine derivatives with appropriate reagents. One common method includes the reaction of 2-hydroxyethylpiperazine with cyanamide under controlled conditions to form the carboximidamide group. The resulting product is then treated with sulfuric acid to obtain the sulfate salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, followed by purification steps such as crystallization and filtration to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate (salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate (salt) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate (salt) involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The table below summarizes key structural and molecular differences between 4-(2-hydroxyethyl)piperazine-1-carboximidamide sulfate and its analogs:

Compound Name Substituent(s) on Piperazine Molecular Formula Molecular Weight Key References
4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate 2-Hydroxyethyl C₈H₁₈N₄O·H₂SO₄ (inferred) Not explicitly reported
4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate (2:1) 4-Chlorophenyl 2[C₁₁H₁₅N₄Cl]·H₂O₄S 575.51
4-(2-Fluorophenyl)piperazine-1-carboximidamide sulfate 2-Fluorophenyl C₁₁H₁₇FN₄O₄S 320.34
4-(Pyridin-2-yl)piperazine-1-carboximidamide sulfate Pyridin-2-yl C₁₀H₁₇N₅O₄S 303.34
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate 3-Methoxyphenyl C₁₂H₂₀N₄O₅S 332.38
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate Diphenylmethyl Not explicitly reported Not reported
Key Observations:
  • Heteroaromatic Groups: Pyridyl () or furoyl () substituents introduce hydrogen-bonding or charge-transfer capabilities. Hydroxyethyl Group: The hydroxyethyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs .
  • Molecular Weight : Compounds with bulkier substituents (e.g., diphenylmethyl ) likely exhibit higher molecular weights, impacting pharmacokinetic properties.

Challenges and Limitations

  • Data Gaps : Physicochemical parameters (e.g., solubility, melting point) for the hydroxyethyl variant remain unreported in the provided evidence.
  • Structural Complexity : Bulky substituents (e.g., diphenylmethyl ) may complicate synthesis and purification.

Biological Activity

4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate, a compound with the molecular formula C7H16N4O·H2SO4, has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a hydroxyethyl group and a carboximidamide functional group. This unique structure contributes to its solubility and stability, particularly in the form of its sulfate salt, enhancing its bioavailability for various applications .

Biological Activities

Research indicates that 4-(2-hydroxyethyl)piperazine-1-carboximidamide sulfate exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infection control .
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
  • Enzyme Modulation : The compound has been employed in studies focusing on enzyme interactions and protein modifications, suggesting a role in biochemical pathways .

The mechanism of action of 4-(2-hydroxyethyl)piperazine-1-carboximidamide sulfate is not fully elucidated; however, it is believed to interact with specific receptors and enzymes within the body. Interaction studies are ongoing to better understand its pharmacodynamics and potential therapeutic targets.

Case Studies and Experimental Data

Research involving this compound has highlighted several key findings:

  • In Vitro Studies : Various in vitro assays have demonstrated its effectiveness in inhibiting certain enzyme activities linked to disease processes. For example, it has shown promise in modulating protein aggregation associated with neurodegenerative conditions .
  • Animal Models : In preclinical studies using animal models, 4-(2-hydroxyethyl)piperazine-1-carboximidamide sulfate has been observed to extend survival rates in models of amyotrophic lateral sclerosis (ALS) by reducing toxic protein aggregation .
  • Comparative Studies : When compared to structurally similar compounds, such as piperazine derivatives, 4-(2-hydroxyethyl)piperazine-1-carboximidamide sulfate exhibited enhanced biological activity due to its unique functional groups .

Table of Comparative Compounds

Compound NameMolecular FormulaUnique Features
4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfateC7H16N4O·H2SO4Antimicrobial and neuroprotective properties
PiperazineC4H10N2Simple structure lacking functional groups
1,1-DimethylguanidineC5H12N4Different biological activity
4-(Hydroxyethyl)piperidineC6H14N2OLacks carboximidamide functionality

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate, and how can researchers optimize yield?

  • Methodology :

  • Piperazine ring formation : React ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine core .
  • Hydroxyethyl substitution : Introduce the hydroxyethyl group via nucleophilic substitution using ethylene oxide or ethylene chlorohydrin at 40–60°C .
  • Carboximidamide functionalization : React with cyanamide derivatives under acidic catalysis (e.g., H₂SO₄) to form the carboximidamide group .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, methanol/dichloromethane) to achieve >95% purity .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio for nucleophilic steps) and temperature control to minimize side products .

Q. What safety precautions are critical when handling this compound?

  • Preventive measures :

  • Avoid ignition sources (open flames, sparks) due to potential dust explosivity .
  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
  • Store in a cool (<25°C), dry environment, sealed under nitrogen to prevent hygroscopic degradation .
    • Emergency response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention with the compound’s SDS .

Q. Which analytical methods are recommended for confirming purity and structure?

  • Purity analysis :

  • HPLC : Use a C18 column with a mobile phase of methanol/0.1% TFA (70:30 v/v) at 1 mL/min; UV detection at 254 nm .
  • Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
    • Structural confirmation :
  • NMR : ¹H NMR (D₂O) should show peaks for piperazine protons (δ 2.8–3.2 ppm), hydroxyethyl (δ 3.6 ppm), and sulfonate (δ 2.1 ppm) .
  • FTIR : Look for N-H stretches (~3350 cm⁻¹) and S=O vibrations (~1040 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods aid in designing reactions involving this compound?

  • Approach :

  • Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model reaction pathways and transition states, identifying energy barriers for carboximidamide formation .
  • Apply machine learning (e.g., ICReDD’s reaction path search tools) to predict optimal solvent systems and catalysts, reducing trial-and-error experimentation .
    • Validation : Cross-check computational predictions with small-scale experiments (<1 mmol) using automated flow reactors for rapid iteration .

Q. What strategies resolve contradictions in solubility or stability data across studies?

  • Root cause analysis :

  • Hygroscopicity : Variations in reported solubility (e.g., water vs. DMSO) may stem from hydration state. Characterize via TGA/DSC to quantify water content .
  • pH dependence : Test solubility in buffered solutions (pH 2–12) to identify stability thresholds. For example, sulfonate groups may protonate below pH 3, altering solubility .
    • Standardization : Pre-dry samples under vacuum (60°C, 24 hrs) and use Karl Fischer titration to standardize solvent moisture levels .

Q. How can reaction parameters be optimized for scale-up while maintaining reproducibility?

  • DoE (Design of Experiments) :

  • Use a central composite design to vary temperature (40–80°C), catalyst loading (0.5–2 mol%), and reaction time (6–24 hrs), measuring yield and impurity profiles .
  • Apply response surface methodology to identify non-linear interactions (e.g., excess ethylene oxide reduces yield due to polymerization) .
    • Process control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What advanced techniques characterize crystallinity and polymorphic forms?

  • XRPD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.3°) with simulated data from single-crystal structures to confirm phase purity .
  • DSC/TGA : Detect polymorph transitions (endothermic peaks ~150°C) and decomposition temperatures (>200°C) to guide storage conditions .

Q. How do hygroscopic properties impact formulation in biological assays?

  • Mitigation :

  • Lyophilize the compound with cryoprotectants (trehalose, 5% w/v) to stabilize amorphous forms for aqueous reconstitution .
  • Prepare stock solutions in anhydrous DMSO and store at -80°C in sealed vials to prevent moisture uptake .
    • Testing : Measure water content via TGA before assay use; >2% moisture may skew IC₅₀ results in enzyme inhibition studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate (salt)
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4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate (salt)

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